Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate chemical structure and properties
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate chemical structure and properties
An In-depth Technical Guide to Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
Introduction: The Benzofuran Core as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular architectures consistently appear in a multitude of biologically active and functionally significant compounds. The benzofuran scaffold, a bicyclic system formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a "privileged structure."[1] This motif is prevalent in a wide array of natural products and has been extensively utilized by synthetic chemists to develop novel therapeutic agents.[1] Benzofuran derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, synthetically valuable member of this class: Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate . This compound serves not only as a potential bioactive molecule in its own right but also as a crucial building block for the elaboration of more complex chemical entities. Its strategic substitution—a reactive ester handle at the 2-position and methyl groups influencing electronic and steric properties at the 3- and 6-positions—makes it a versatile platform for drug discovery and development professionals.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a well-defined chemical entity with the key identifiers and properties summarized below.
Chemical Structure
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IUPAC Name: methyl 3,6-dimethyl-1-benzofuran-2-carboxylate[4]
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CAS Number: 142143-68-8[4]
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Molecular Formula: C₁₂H₁₂O₃[4]
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Canonical SMILES: COC(=O)C1=C(C)C2=CC=C(C)C=C2O1[4]
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InChI Key: VZCKVTKAEPSBIS-UHFFFAOYSA-N[4]
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, absorption, and membrane permeability.
| Property | Value | Source |
| Molecular Weight | 204.225 g/mol | [4] |
| Purity (Typical) | >98% | [4] |
| LogP (Octanol/Water) | 3.083 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Physical Form | Solid (predicted) | [5] |
| Melting Point | Data not available. For context, the related compound Methyl benzofuran-2-carboxylate has a melting point of 54-55 °C. | [5] |
| Boiling Point | Data not available. For context, the related compound Methyl benzofuran-2-carboxylate has a boiling point of 257.7 °C at 760 mmHg. | [5] |
Note: Experimental physical constants such as melting and boiling points for this specific substituted benzofuran are not readily found in public literature. The values for the unsubstituted parent ester are provided for contextual reference only and should not be considered as data for the title compound.
Section 2: Synthesis and Mechanistic Rationale
The construction of the benzofuran ring system is a classic objective in synthetic organic chemistry. Several robust methods exist, with one of the most reliable and versatile approaches being the cyclization of substituted phenols.[2][6] The synthesis of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can be efficiently achieved from a readily available substituted salicylaldehyde.
Synthetic Strategy: The Perkin-Oglialoro Reaction Variant
A common and effective strategy for synthesizing 2-carboxy-substituted benzofurans involves the reaction of a salicylaldehyde derivative with an α-halo ester in the presence of a base.[6] This pathway, a variant of the Perkin reaction, proceeds through initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.
Causality Behind Experimental Choices:
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Starting Material: 2-Hydroxy-5-methylbenzaldehyde (4-methylsalicylaldehyde) is selected as it provides the C6-methyl group and the phenolic hydroxyl required for cyclization.
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Reagent: Methyl 2-chloropropionate is chosen to introduce the C2-carboxylate and the C3-methyl group in a single step.
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Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenolic hydroxyl, initiating the reaction, but mild enough to prevent undesired side reactions like ester hydrolysis.
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Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to effectively dissolve the reactants and facilitate the SN2 reaction for the initial O-alkylation.
Experimental Protocol: Synthesis of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
Step 1: O-Alkylation and Intramolecular Cyclization
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To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of aldehyde), add anhydrous potassium carbonate (2.5 eq).
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Add methyl 2-chloropropionate (1.2 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic workflow for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate.
Section 3: Applications in Research and Drug Development
While specific biological data for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is limited in public literature, its structural motifs are strongly associated with significant pharmacological activity. Therefore, its primary value lies in its role as a molecular scaffold for building libraries of novel compounds.
A Scaffold for Anticancer Agents
The benzofuran core is a well-established pharmacophore in oncology research.[2] Derivatives have shown potent cytotoxic activity against various cancer cell lines.[7] The addition of halogen atoms or other functional groups to the benzofuran ring can significantly enhance binding affinity to molecular targets involved in cancer progression.[6] The title compound is an excellent starting point for such modifications. The ester at C2 can be readily converted to an amide, linking it to other pharmacophores, while the aromatic ring is available for further functionalization (e.g., halogenation, nitration).
A Building Block for Antimicrobial Agents
Benzofuran derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[1] The structural features of the benzofuran ring allow for effective interaction with microbial enzymes and cellular structures. By using the title compound as a template, researchers can synthesize novel derivatives to combat drug-resistant pathogens.
Visualization of the Privileged Scaffold Concept
This diagram illustrates how a core structure can be diversified to target multiple biological applications.
Caption: The benzofuran core as a versatile scaffold for drug discovery.
Section 4: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any chemical compound intended for research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the benzofuran ring, a singlet for the C6-methyl group, a singlet for the C3-methyl group, and a singlet for the methyl ester protons. The aromatic protons would appear in the range of δ 7.0-7.8 ppm, while the methyl groups would appear at approximately δ 2.4-2.6 ppm and the ester methyl at δ 3.9-4.0 ppm.
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¹³C NMR: The carbon NMR would show 12 distinct signals, including the carbonyl carbon of the ester (δ ~160-165 ppm), aromatic carbons (δ ~110-155 ppm), and the three methyl carbons (δ ~15-55 ppm).
Protocol: ¹H NMR Sample Preparation and Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data for structural verification.
Step 1: Sample Preparation
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Accurately weigh 5-10 mg of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate.
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Transfer the solid into a clean, dry NMR tube.
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Add approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.
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Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogenous solution is required.
Step 2: Data Acquisition
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Insert the sample into the NMR spectrometer.
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Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high resolution.
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Acquire a standard proton spectrum (e.g., 16-32 scans).
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Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Step 3: Data Interpretation
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Integrate the peaks to determine the relative number of protons for each signal. The ratio should correspond to the proposed structure.
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Analyze the chemical shifts (δ) to confirm the electronic environment of the protons.
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Confirm the absence of significant impurity peaks. The self-validating nature of this protocol lies in the direct correlation between the observed spectrum and the predicted structure; a mismatch would immediately invalidate the sample's identity or purity.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical substance.
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Hazard Classification: This compound is classified as harmful. The GHS pictogram is GHS07 (Irritant/Harmful).[4]
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Hazard Statements: H302 - Harmful if swallowed.[5] Similar compounds are also harmful in contact with skin and if inhaled.
Handling
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
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For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
Disposal
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Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
References
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828. Retrieved from [Link]
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Mohan, P. S., & Kumar, S. (2007). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. Retrieved from [Link]
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Asif, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2836. Retrieved from [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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Reddy, T. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. Retrieved from [Link]
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Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0303617). Retrieved from [Link]
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